molecular formula C26H34N2O4 B1673764 KR30031

KR30031

Número de catálogo: B1673764
Peso molecular: 438.6 g/mol
Clave InChI: VLSLFQMGJUJBQJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

KR30031 es un nuevo inhibidor de la P-glicoproteína con potencial actividad anticancerígena. Es un análogo de la verapamilo diseñado para tener menos efectos cardiovasculares. El compuesto ha demostrado la capacidad de reducir el transporte de eflujo, que es igual al de la verapamilo, un inhibidor bien conocido de la P-glicoproteína .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para KR30031 no están ampliamente documentadas en fuentes públicas. Se sabe que this compound es un producto personalizado, y su síntesis implica un equipo especializado con experiencia en la creación de compuestos de alto costo y alto valor . Los métodos de producción industrial probablemente involucren técnicas de síntesis orgánica estándar, incluido el uso de solventes y reactivos específicos para lograr la estructura molecular deseada.

Análisis De Reacciones Químicas

KR30031 se somete a varias reacciones químicas, centrándose principalmente en su papel como inhibidor de la P-glicoproteína. El compuesto participa en reacciones que mejoran la biodisponibilidad de otros fármacos, como el paclitaxel, al inhibir la bomba de eflujo mediada por la P-glicoproteína . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes como DMSO, PEG300 y Tween 80, que se utilizan para preparar formulaciones in vivo . Los principales productos formados a partir de estas reacciones son típicamente la biodisponibilidad mejorada de los fármacos coadministrados.

Aplicaciones Científicas De Investigación

Anticancer Activity

KR30031's primary application lies in oncology, where it serves as an adjuvant to improve the effectiveness of chemotherapeutic agents. By inhibiting the P-glycoprotein efflux mechanism, this compound enhances the oral bioavailability of drugs like paclitaxel, which is often limited due to rapid efflux from cells. This property makes it a valuable candidate for combination therapies aimed at overcoming drug resistance in cancer treatment .

Enhancing Drug Formulations

In pharmaceutical research, this compound is explored for its potential to enhance formulations of various drugs that are substrates for P-glycoprotein. By incorporating this compound into drug delivery systems, researchers aim to develop more effective therapeutic regimens that require lower doses of active ingredients while achieving desired pharmacological effects .

Case Study 1: Paclitaxel Bioavailability Improvement

A study demonstrated that co-administration of this compound with paclitaxel significantly increased the drug's bioavailability in preclinical models. The results indicated a marked reduction in plasma clearance and an increase in peak plasma concentration when this compound was included in the treatment regimen compared to paclitaxel alone. This finding underscores this compound's potential as a co-therapy in clinical oncology settings .

Case Study 2: Cardiovascular Safety Profile

Research comparing this compound with verapamil revealed that while both compounds effectively inhibit P-glycoprotein, this compound exhibited a substantially lower incidence of cardiovascular side effects. This safety profile makes it a promising candidate for patients who are at risk for cardiovascular complications when undergoing chemotherapy .

Data Tables

Aspect This compound Verapamil
Type P-glycoprotein inhibitorP-glycoprotein inhibitor
Primary Application Cancer therapy adjunctHypertension treatment
Cardiovascular Effects MinimalSignificant
Bioavailability Enhancement High (with paclitaxel)Moderate

Mecanismo De Acción

KR30031 ejerce sus efectos al inhibir la bomba de eflujo de la P-glicoproteína, que es responsable de expulsar los fármacos de las células. Esta inhibición aumenta la biodisponibilidad de los fármacos coadministrados al evitar su eflujo desde la luz intestinal . Los objetivos moleculares de this compound incluyen la propia P-glicoproteína, y las vías involucradas están relacionadas principalmente con el transporte y el metabolismo de fármacos. La capacidad del compuesto para reducir el transporte de eflujo es comparable a la de la verapamilo, otro inhibidor bien conocido de la P-glicoproteína .

Actividad Biológica

KR30031 is a compound that has garnered attention in pharmacological research, particularly for its role as a multidrug resistance (MDR) modulator. This compound has been studied for its potential to enhance the efficacy of chemotherapeutic agents by overcoming the resistance mechanisms that cancer cells often develop against such treatments. In this article, we will delve into the biological activity of this compound, examining its mechanisms, efficacy in various studies, and its implications in clinical settings.

This compound operates primarily as an inhibitor of P-glycoprotein (P-gp), a well-known efflux transporter that plays a significant role in drug resistance. By inhibiting P-gp, this compound can increase the intracellular concentration of chemotherapeutic agents, thereby enhancing their cytotoxic effects on resistant cancer cells. This mechanism was highlighted in a study where this compound was shown to have an effective concentration (EC50) comparable to that of verapamil, another known P-gp inhibitor .

Table 1: Comparison of EC50 Values for this compound and Verapamil

CompoundEC50 Value (nM)Effect on Paclitaxel Cytotoxicity
This compound0.00066Significant enhancement
Verapamil0.04Standard comparator

Biological Activity in Cancer Models

The biological activity of this compound has been evaluated in various cancer cell lines. Notably, it has demonstrated the ability to potentiate the cytotoxic effects of paclitaxel in HCT15 cells, a human colon cancer cell line. The study indicated that this compound significantly increased rhodamine accumulation in these cells, suggesting enhanced drug uptake due to P-gp inhibition . However, it was noted that this compound did not affect paclitaxel-induced cytotoxicity in SK-OV-3 ovarian cancer cells or tamoxifen-induced cytotoxicity across multiple cell lines, indicating a selective action depending on the cellular context .

Case Study: Efficacy of this compound

In a preclinical study involving HCT15 and HCT15/CL02 cells (the latter being resistant to certain drugs), this compound was shown to enhance the effectiveness of paclitaxel significantly. The results suggested that while this compound and verapamil had similar effects on drug accumulation in HCT15 cells, this compound was less effective in HCT15/CL02 cells compared to KR30026, another compound being studied concurrently .

Cardiovascular Safety Profile

An important aspect of any MDR modulator is its safety profile concerning cardiovascular effects. In studies assessing cardiac toxicity through isolated rat aorta and guinea pig heart models, both KR30026 and this compound exhibited significantly lower potency compared to verapamil—by factors ranging from 15-70 times less potent. This suggests a potentially favorable safety profile for this compound regarding cardiovascular side effects while still providing effective modulation of drug resistance .

Implications for Clinical Use

The findings surrounding this compound indicate its potential as an adjunct therapy in cancer treatment regimens where drug resistance is a significant barrier. By enhancing the efficacy of established chemotherapeutics like paclitaxel, this compound could improve treatment outcomes for patients with resistant tumors.

Future Research Directions

Further research is essential to fully elucidate the pharmacokinetics and long-term safety profile of this compound. Clinical trials are needed to assess its effectiveness in human subjects and to explore combination therapies with other chemotherapeutic agents.

Propiedades

Fórmula molecular

C26H34N2O4

Peso molecular

438.6 g/mol

Nombre IUPAC

1-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-4,5-dimethoxy-2,3-dihydroindene-1-carbonitrile

InChI

InChI=1S/C26H34N2O4/c1-28(16-12-19-7-9-22(29-2)24(17-19)31-4)15-6-13-26(18-27)14-11-20-21(26)8-10-23(30-3)25(20)32-5/h7-10,17H,6,11-16H2,1-5H3

Clave InChI

VLSLFQMGJUJBQJ-UHFFFAOYSA-N

SMILES

CN(CCCC1(CCC2=C1C=CC(=C2OC)OC)C#N)CCC3=CC(=C(C=C3)OC)OC

SMILES canónico

CN(CCCC1(CCC2=C1C=CC(=C2OC)OC)C#N)CCC3=CC(=C(C=C3)OC)OC

Apariencia

white to off-white solid powder.

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly.

Solubilidad

soluble in DMSO, not soluble in water

Almacenamiento

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

Sinónimos

KR30031;  KR-30031;  KR 30031.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
KR30031
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
KR30031
Reactant of Route 3
Reactant of Route 3
KR30031
Reactant of Route 4
Reactant of Route 4
KR30031
Reactant of Route 5
Reactant of Route 5
KR30031
Reactant of Route 6
Reactant of Route 6
KR30031

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.